Behenamidoethyl diethylamine

Description

Properties

CAS No. |

108737-15-1 |

|---|---|

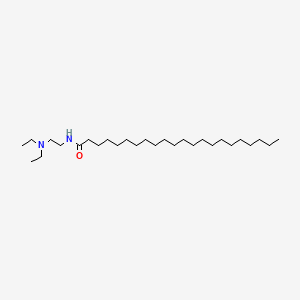

Molecular Formula |

C28H58N2O |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]docosanamide |

InChI |

InChI=1S/C28H58N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28(31)29-26-27-30(5-2)6-3/h4-27H2,1-3H3,(H,29,31) |

InChI Key |

KHPAAXRLVYMUHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Behenamidoethyl Diethylamine

Precursor Synthesis: Advanced Methodologies for Diethylamine (B46881) Generation

The industrial production of diethylamine, a crucial precursor for Behenamidoethyl diethylamine, is dominated by several key synthetic routes. These methods are continuously refined to improve yield, selectivity, and environmental compatibility.

Catalytic Dehydration-Amination of Alcohols

The most prevalent industrial method for diethylamine synthesis is the continuous catalytic amination of ethanol (B145695) with ammonia (B1221849). atamanchemicals.comwikipedia.org In this process, ethanol and ammonia are passed over a heated catalyst, typically alumina (Al₂O₃) or silica (B1680970) (SiO₂), at elevated temperatures and pressures. atamanchemicals.comquora.com This reaction is a dehydration-amination process that yields a mixture of ethylamine, diethylamine, and triethylamine. wikipedia.orgsciencemadness.org

C₂H₅OH + NH₃ → C₂H₅NH₂ + H₂O C₂H₅NH₂ + C₂H₅OH → (C₂H₅)₂NH + H₂O (C₂H₅)₂NH + C₂H₅OH → (C₂H₅)₃N + H₂O

The product distribution can be controlled by adjusting reaction conditions such as temperature, pressure, and the ratio of reactants. The desired diethylamine is then separated from the product mixture through fractional distillation and extraction. atamanchemicals.com A variant of this method involves the use of a heterogeneous hydrogenation/dehydrogenation catalyst in the presence of hydrogen. google.com

| Catalyst | Temperature Range (°C) | Pressure Range (MPa) | Key Products |

| Alumina/Silica | 300-500 | 2-20 | Ethylamine, Diethylamine, Triethylamine |

| Ni, Cu, Co on supports | 80-300 | 0.1-40 | Ethylamine, Diethylamine, Triethylamine |

Reductive Amination Strategies

Reductive amination provides an alternative pathway to diethylamine, typically starting from an aldehyde or ketone. wikipedia.orglibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine. libretexts.org For the synthesis of diethylamine, acetaldehyde can be reacted with ammonia to form an imine, which is then reduced. sciencemadness.org

CH₃CHO + NH₃ → [CH₃CH=NH] + H₂O [CH₃CH=NH] + H₂ → CH₃CH₂NH₂

The resulting ethylamine can then react with another molecule of acetaldehyde to ultimately form diethylamine after reduction. A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst (e.g., Ni, Pd, Pt) or hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.govorganic-chemistry.org

| Carbonyl Source | Amine Source | Common Reducing Agents |

| Acetaldehyde | Ammonia | H₂/Ni, NaBH₄, NaBH₃CN |

| Acetaldehyde | Ethylamine | H₂/Ni, NaBH₄, NaBH₃CN |

Hydrolysis and Other Specialized Diethylamine Syntheses

Specialized laboratory or smaller-scale industrial methods for diethylamine production include the hydrolysis of N,N-diethylamides. For instance, the hydrolysis of N,N-diethylformamide or the insect repellent N,N-diethyl-meta-toluamide (DEET) with a strong acid or base yields diethylamine. sciencemadness.orgsciencemadness.org

Another route involves the reaction of ethyl chloride with ammonia. sciencemadness.org However, this method typically produces a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, necessitating complex separation procedures. sciencemadness.org

Amidation Reactions: Principles and Applications in this compound Synthesis

The final step in the synthesis of this compound is the formation of an amide bond between behenic acid and N,N-diethylethylenediamine. This amidation reaction is a critical transformation in organic chemistry.

Stoichiometric and Catalytic Amidation Approaches

The direct condensation of a carboxylic acid, such as behenic acid, with an amine like N,N-diethylethylenediamine is a thermodynamically challenging process that often requires high temperatures to drive off the water byproduct. evitachem.com To circumvent these harsh conditions, stoichiometric activating agents are frequently used. These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation at lower temperatures. However, these methods suffer from poor atom economy and generate significant waste. catalyticamidation.info

In contrast, catalytic amidation is a more sustainable approach. catalyticamidation.info Various catalysts, including boric acid and certain transition metal complexes, can promote the direct amidation of carboxylic acids with amines, with water as the only byproduct. catalyticamidation.info For the synthesis of fatty acid amides, enzymatic catalysis using lipases has also been explored as a green alternative. researchgate.netresearchgate.net

| Amidation Method | Reagents/Catalysts | Advantages | Disadvantages |

| Thermal Condensation | Heat | Simple, no additional reagents | High temperatures, potential side reactions |

| Stoichiometric Activation | DCC, EDC, SOCl₂ | Mild reaction conditions | Poor atom economy, significant waste |

| Catalytic Amidation | Boric acid, transition metals | High atom economy, reduced waste | Catalyst cost and separation |

| Enzymatic Catalysis | Lipase | Mild conditions, high selectivity | Longer reaction times, enzyme cost |

Regioselectivity and Stereoselectivity in Amide Bond Formation

In the synthesis of this compound, regioselectivity is a key consideration. The reactant N,N-diethylethylenediamine possesses two nitrogen atoms: a primary amine and a tertiary amine. chemicalbook.com The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine. Consequently, the acylation reaction with behenic acid or its activated derivative occurs selectively at the primary nitrogen, leading to the desired product.

The synthesis of the N,N-diethylethylenediamine precursor itself can be achieved through various methods, including the reaction of diethylamine with 2-chloroethylamine hydrochloride. google.comgoogle.com

Stereoselectivity is not a factor in this specific amidation reaction, as no new chiral centers are formed.

Elucidation of Reaction Mechanisms in this compound Formation

The synthesis of this compound, an amidoamine derived from behenic acid and N,N-diethylethylenediamine, proceeds through well-established chemical transformations. The core of its formation lies in the creation of an amide linkage, a reaction of fundamental importance in organic chemistry.

Nucleophilic Addition-Elimination Processes

The formation of the amide bond in this compound is a classic example of a nucleophilic addition-elimination reaction. This process typically involves the reaction of a carboxylic acid derivative of behenic acid (most commonly an acyl chloride or an ester) with N,N-diethylethylenediamine.

The reaction using behenoyl chloride, the acyl chloride of behenic acid, provides a reactive pathway for the synthesis. The mechanism can be described in two main stages:

Nucleophilic Addition: The nitrogen atom of the primary amine group in N,N-diethylethylenediamine acts as a nucleophile. It attacks the electrophilic carbonyl carbon of behenoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This is followed by the elimination of the chloride ion, which is a good leaving group. A proton is then lost from the nitrogen atom, typically facilitated by another amine molecule, to yield the stable amide product, this compound, and a hydrochloride salt of the excess amine.

This two-step addition-elimination sequence is a common mechanism for reactions at the carbonyl group of carboxylic acid derivatives.

Kinetic and Thermodynamic Aspects of Reaction Progress

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of amidation reactions apply.

Kinetics: The rate of the reaction is influenced by several factors:

Reactivity of the Electrophile: The use of a more reactive carboxylic acid derivative, such as behenoyl chloride, will result in a faster reaction rate compared to using behenic acid itself or its methyl ester.

Nucleophilicity of the Amine: The primary amine of N,N-diethylethylenediamine is a potent nucleophile, contributing to a favorable reaction rate.

Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and stabilizing the transition state.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Post-Synthetic Modification and Derivatization of this compound

The structure of this compound, containing a tertiary amine and an amide group, allows for a variety of post-synthetic modifications to tailor its chemical and physical properties for specific applications.

Quaternization Reactions for Cationic Species Formation

The tertiary amine group in this compound is susceptible to quaternization, a reaction that converts the neutral amine into a permanently charged quaternary ammonium salt. This transformation is crucial for applications where a cationic charge is desired.

The general reaction involves the treatment of this compound with an alkylating agent. A common example is the reaction with an alkyl halide, such as methyl chloride, to form a quaternary ammonium chloride.

Reaction with Methyl Chloride: this compound + CH₃Cl → [Behenamidoethyl diethyl(methyl)ammonium]⁺Cl⁻

This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the carbon atom of the methyl chloride and displacing the chloride ion. The resulting quaternary ammonium compound possesses a permanent positive charge, which is independent of pH. The reaction is typically carried out in a solvent and may be heated to ensure completion. The amount of the quaternizing agent used is generally stoichiometric or in slight excess to drive the reaction to completion.

Functional Group Interconversions and Advanced Derivatization

Beyond quaternization, the functional groups in this compound offer pathways for further derivatization, although specific examples in the scientific literature are not widespread. Based on the chemical nature of the molecule, several potential transformations can be envisioned:

Amide Reduction: The amide group could potentially be reduced to an amine using strong reducing agents like lithium aluminum hydride. This would transform the amidoamine into a diamine with a long alkyl chain.

N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid. This would introduce a polar N-O bond and alter the surfactant properties of the molecule.

Advanced Characterization and Computational Analysis of Behenamidoethyl Diethylamine

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Behenamidoethyl diethylamine (B46881) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Behenamidoethyl diethylamine is expected to show distinct signals corresponding to the various protons in the molecule. The long alkyl chain of the behenoyl group would exhibit a large, complex multiplet signal for the methylene (-CH₂-) protons in the approximate range of 1.2-1.6 ppm. The protons on the carbon adjacent to the carbonyl group (α-CH₂) would appear as a triplet at a more downfield-shifted position, typically around 2.2-2.4 ppm, due to the electron-withdrawing effect of the carbonyl group. The methylene protons of the ethylenediamine backbone would also present as distinct multiplets. The protons of the diethylamino group would be visible as a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, characteristic of an ethyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. The carbons of the long behenoyl alkyl chain would produce a series of signals in the aliphatic region (approximately 14-40 ppm). The carbons of the ethylenediamine and diethylamine moieties would also show characteristic signals, allowing for the complete assignment of the carbon skeleton. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. nih.govmagritek.com

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -C(O)NH- | Broad singlet, ~7.5-8.5 | ~173 |

| -C(O)CH₂- | Triplet, ~2.2-2.4 | ~36 |

| -(CH₂)₂₀- | Multiplet, ~1.2-1.6 | ~22-32 |

| -CH₃ (Behenoyl) | Triplet, ~0.8-0.9 | ~14 |

| -NHCH₂CH₂N- | Multiplets, ~3.2-3.6 | ~39, ~52 |

| -N(CH₂CH₃)₂ | Quartet, ~2.5-2.7 | ~47 |

| -N(CH₂CH₃)₂ | Triplet, ~1.0-1.2 | ~12 |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is expected to show a characteristic strong absorption band for the amide C=O stretching vibration, typically around 1640-1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, appearing as a band in the region of 3250-3350 cm⁻¹. The C-H stretching vibrations of the long alkyl chain and the ethyl groups would be observed as strong bands in the 2850-2960 cm⁻¹ region. The presence of these characteristic absorption bands provides strong evidence for the amidoamine structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would show characteristic losses of the diethylamino group and fragmentation along the alkyl chain, further confirming the molecule's identity.

| Technique | Expected Observation | Structural Information Provided |

|---|---|---|

| Infrared (IR) Spectroscopy | ~1650 cm⁻¹ (C=O stretch) ~3300 cm⁻¹ (N-H stretch) ~2900 cm⁻¹ (C-H stretch) | Presence of amide and alkyl functional groups. |

| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z corresponding to C₂₈H₅₉N₂O⁺ | Confirmation of molecular weight and formula. |

X-ray Crystallography and Diffraction Studies of Related Amidoamine Structures

While a single crystal X-ray diffraction study of this compound itself is not publicly available, analysis of related long-chain N-alkyl amide structures can provide valuable insights into the likely solid-state conformation and packing of the molecule. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice.

Theoretical Chemistry and Computational Modeling of this compound

Computational chemistry provides a powerful avenue to investigate the properties of this compound at the molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to optimize the molecular geometry and predict its most stable conformation. These calculations can also provide information on the distribution of electron density, highlighting the polar regions of the molecule, such as the amide and amine functionalities.

Furthermore, DFT can be used to calculate various molecular properties, including the electrostatic potential map, which indicates regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing insights into the molecule's chemical reactivity and electronic transitions. tuengr.comnih.gov

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT | Optimized molecular geometry | Provides the most stable 3D structure. |

| DFT | Electrostatic potential map | Identifies reactive sites. |

| DFT | HOMO-LUMO energy gap | Predicts chemical reactivity and stability. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its behavior in different environments, such as in solution or in the bulk liquid state.

By simulating a system containing multiple this compound molecules, it is possible to observe how they interact with each other. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains. MD simulations can also be used to predict macroscopic properties like viscosity and self-assembly behavior, which are crucial for many of its applications. For instance, simulations could model the formation of micelles or other aggregates in an aqueous environment, driven by the amphiphilic nature of the molecule. cell.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amidoamine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov For amidoamine analogs, such as this compound, QSAR models can be instrumental in predicting their physicochemical properties, biological activities, and potential toxicological effects, thereby guiding the design of new compounds with desired characteristics.

The development of a robust QSAR model involves several key steps, including the compilation of a dataset of amidoamine analogs with their corresponding experimental activity data, the calculation of molecular descriptors that encode the structural features of these molecules, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

A variety of molecular descriptors can be employed in the QSAR modeling of amidoamine analogs. These can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D descriptors: Calculated from the 3D conformation of the molecule, encompassing steric and surface area parameters.

Physicochemical descriptors: Such as lipophilicity (logP) and electronic properties.

For instance, in QSAR studies of surfactants, which share structural similarities with amidoamines, the logarithm of the octanol/water partition coefficient (logP) has been a crucial descriptor for predicting aquatic toxicity. researchgate.net Similarly, for other long-chain molecules like fatty acid amides, a range of descriptors including electrical, thermodynamic, and steric parameters have been shown to be strongly associated with their biotoxicity. nih.gov

Multiple linear regression (MLR) and genetic algorithms (GA) are commonly used statistical methods to build QSAR models for surfactants and related compounds. japsonline.comjapsonline.com These techniques help in establishing a linear relationship between the selected molecular descriptors and the observed activity of the compounds. The predictive ability of the developed QSAR models is then assessed through internal and external validation techniques to ensure their reliability.

The following interactive data table presents a hypothetical dataset of amidoamine analogs and their experimentally determined critical micelle concentration (CMC), a key parameter for surfactants. This type of data is fundamental for building a QSAR model to predict surfactant efficiency.

| Compound ID | IUPAC Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental CMC (mM) |

| 1 | N-[2-(diethylamino)ethyl]dodecanamide | 312.54 | 4.8 | 41.1 | 1.2 |

| 2 | N-[2-(diethylamino)ethyl]tetradecanamide | 340.60 | 5.9 | 41.1 | 0.3 |

| 3 | N-[2-(diethylamino)ethyl]hexadecanamide | 368.65 | 6.9 | 41.1 | 0.08 |

| 4 | N-[2-(diethylamino)ethyl]octadecanamide | 396.71 | 8.0 | 41.1 | 0.02 |

| 5 | This compound | 438.81 | 9.5 | 41.1 | 0.005 |

Note: The CMC values for the analogs are hypothetical and for illustrative purposes.

In a hypothetical QSAR study on the antibacterial activity of amidoamine analogs, a set of descriptors would be calculated for each compound. The table below illustrates some of the key descriptors that could be used in such a model.

| Compound ID | Molecular Weight | LogP | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) | Predicted Antibacterial Activity (MIC, µg/mL) |

| 1 | 312.54 | 4.8 | 13 | 41.1 | 64 |

| 2 | 340.60 | 5.9 | 15 | 41.1 | 32 |

| 3 | 368.65 | 6.9 | 17 | 41.1 | 16 |

| 4 | 396.71 | 8.0 | 19 | 41.1 | 8 |

| 5 | 438.81 | 9.5 | 23 | 41.1 | 4 |

Note: The predicted antibacterial activity values are hypothetical and for illustrative purposes.

Through the analysis of such datasets, a QSAR model could be developed. For example, a simplified hypothetical QSAR equation for the antibacterial activity of these amidoamine analogs might look like:

log(1/MIC) = 0.5 * logP - 0.1 * (Number of Rotatable Bonds) + 2.3

This equation suggests that the antibacterial activity increases with increasing lipophilicity (logP) and decreases with increasing molecular flexibility (number of rotatable bonds). Such a model, once validated, could be used to predict the activity of new, unsynthesized amidoamine analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. The ultimate goal of such QSAR models is to facilitate the rational design of new molecules with optimized properties. mdpi.com

Applications in Advanced Materials Science and Engineering

Mechanisms of Hair Fiber Enhancement via Behenamidoethyl Diethylamine (B46881) Interaction

In hair care science, the efficacy of conditioning agents is determined by their ability to interact with and repair the hair fiber. Behenamidoethyl diethylamine, as a cationic amidoamine, demonstrates significant hair conditioning properties, which are attributable to a multi-faceted interaction with the hair's structure. When protonated in acidic formulations, it acquires a positive charge, enabling it to electrostatically bond with the negatively charged sites on the hair surface, leading to enhanced feel, manageability, and structural integrity.

The human hair fiber is protected by an external lipid layer, primarily composed of 18-methyleicosanoic acid (18-MEA), which is covalently bound to the cuticle. mdpi.com This layer is essential for maintaining the hair's hydrophobicity and preventing damage. Routine washing with anionic surfactants can strip these lipids, leading to a damaged and hydrophilic surface. mdpi.com

Due to its surfactant nature, this compound can interact with and penetrate this complex lipid structure. Its long, fatty behenyl tail is lipophilic, allowing it to integrate with the remaining endogenous lipids of the cell membrane complex (CMC), which cements the cuticle and cortical cells together. This integration helps to replenish the protective lipid barrier, restoring hydrophobicity and reducing the friction between fibers. This mechanism is crucial for preventing further moisture loss and protecting the inner cortex from external aggressors.

Hair is primarily composed of keratin (B1170402), a protein rich in amino acids that present negatively charged carboxylate groups, especially in damaged hair where the protective cuticle has been lifted or eroded. In the acidic environment of a conditioner, the tertiary amine group of this compound becomes protonated, acquiring a positive charge.

This cationic headgroup is then strongly attracted to the anionic sites on the keratin surface. This electrostatic interaction leads to the deposition of a thin film of the conditioning agent on the hair shaft. This film neutralizes the negative charges, which helps to:

Reduce Static and Flyaway: By neutralizing surface charges, the repulsion between individual hair fibers is minimized.

Flatten the Cuticle: The deposited layer helps to smooth and seal the overlapping cuticle scales, resulting in a smoother feel and increased shine.

Reinforce Structure: The bond between the amidoamine and keratin provides a temporary "scaffold" that reinforces the hair structure, improving its tensile strength and elasticity. This interaction helps to mitigate the propagation of cracks and prevents breakage.

Table 1: Comparative Analysis of Conditioning Agent Interaction with Hair Keratin

| Agent Type | Primary Interaction Mechanism | Effect on Hair Structure |

| This compound | Electrostatic bonding (cationic headgroup to anionic keratin sites) and lipid integration (fatty tail). | Forms a reinforcing film, seals cuticles, replenishes lipid barrier. |

| Quaternary Ammonium Compounds | Strong electrostatic bonding. | Excellent charge neutralization and anti-static properties. |

| Fatty Alcohols | Adsorption and lubrication. | Provide slip and smoothness, add body to the formulation. |

| Silicones | Film formation and surface coating. | High gloss, excellent lubrication, and thermal protection. |

This interactive table is based on established principles of hair science and the known behavior of fatty amidoamines.

The rheology—or flow characteristics—of a hair care product is critical to its performance and consumer acceptance. This compound, in conjunction with fatty alcohols like Cetearyl Alcohol, is instrumental in forming a lamellar gel network within the conditioner emulsion. This network is responsible for the product's thick, creamy texture.

This structure provides several functional benefits:

Shear-Thinning Behavior: The formulation is thick in the container but thins upon application (shear), allowing for easy spreading through the hair. When the shear is removed, it regains its viscosity, preventing dripping.

Stability: The gel network entraps the aqueous and oily components, ensuring the stability of the emulsion and preventing separation over time.

Deposition Efficiency: The rheology of the system influences how effectively the active ingredients, including the amidoamine itself, are deposited onto the hair fiber during application and rinsing.

Role in Enhanced Oil Recovery (EOR) Processes

In petroleum engineering, Enhanced Oil Recovery (EOR) refers to techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. sasol.com Chemical EOR often involves injecting surfactants to mobilize residual oil trapped in the porous rock by capillary forces. ekb.egencyclopedia.pub

A significant challenge in oil recovery is the high interfacial tension (IFT) between the trapped oil and the water used for flooding the reservoir. utp.edu.myrsc.org This tension creates capillary forces that immobilize oil droplets within the rock's pores.

As a surfactant, this compound can dramatically lower this oil-water IFT. rsc.orgucl.ac.uk Its amphiphilic structure allows it to accumulate at the oil-water interface:

The lipophilic behenyl tail dissolves in the oil phase.

The hydrophilic (and potentially charged) amine headgroup orients towards the water phase.

This molecular arrangement disrupts the cohesive forces at the interface, reducing the IFT and allowing the trapped oil to be mobilized, coalesce into a continuous oil bank, and be pushed toward production wells. nih.gov Furthermore, its emulsification properties can help to create a stable oil-in-water emulsion, facilitating the transport of the recovered oil.

Beyond simply reducing IFT, advanced EOR techniques utilize viscoelastic surfactant (VES) fluids to improve the macroscopic sweep efficiency of the recovery process. eor-alliance.com Certain surfactants, at specific concentrations and conditions, can self-assemble into long, cylindrical "worm-like micelles." These micelles entangle to form a network that imparts significant viscosity and elasticity to the injection fluid.

A molecule like this compound, with its long alkyl chain, has the potential to be a component in such VES systems. The resulting viscoelastic fluid offers key advantages:

Mobility Control: The increased viscosity of the VES fluid prevents "viscous fingering," where the injection water bypasses the oil by flowing through high-permeability channels. This leads to a more uniform and efficient displacement of oil from the reservoir.

Improved Sweep Efficiency: The elastic nature of the fluid allows it to divert flow from high-permeability zones and enter less permeable, oil-rich zones, thus contacting and mobilizing more of the trapped oil.

The rheological performance of such a fluid in porous media is complex; it exhibits shear-thinning properties that reduce pumping pressure while maintaining high viscosity deep within the reservoir where flow rates are lower.

Table 2: Projected Impact of this compound in EOR Processes

| EOR Parameter | Mechanism of Action | Expected Outcome |

| Interfacial Tension (IFT) | Adsorption at the oil-water interface. | Significant reduction in IFT, overcoming capillary trapping forces. |

| Wettability Alteration | Adsorption onto rock surfaces. | Potential shift from oil-wet to more water-wet conditions, aiding oil release. |

| Sweep Efficiency | Formation of viscoelastic worm-like micellar solutions. | Improved mobility control and diversion of flow into unswept zones. |

| Oil Recovery Factor | Combined effects of IFT reduction and improved sweep efficiency. | Increase in the percentage of recoverable oil from the reservoir. |

This interactive table is based on the established principles of chemical EOR and the typical functions of cationic and viscoelastic surfactants.

Adsorption and Transport Phenomena within Subterranean Formations

The movement and interaction of chemical agents within porous and fractured geological media are critical for applications such as enhanced oil recovery (EOR), groundwater remediation, and drilling fluid formulation. This compound, with its long behenic acid-derived alkyl chain and a tertiary amine group, is structurally classified as a cationic surfactant. This structure dictates its theoretical behavior in subterranean formations.

Adsorption Mechanisms:

The primary interaction mechanism of this compound with rock surfaces is expected to be adsorption. In subterranean reservoirs, which are often composed of sandstone (primarily silica (B1680970), SiO₂) and carbonates (calcite, CaCO₃ or dolomite, CaMg(CO₃)₂), the mineral surfaces typically carry a pH-dependent charge. At neutral to acidic pH levels, silica surfaces are often negatively charged, while carbonate surfaces can be positively or negatively charged depending on the brine composition and pH.

Due to its cationic nature (the amine group can be protonated), this compound would be strongly attracted to negatively charged sites on rock surfaces through electrostatic interaction. This process can lead to the formation of a surfactant layer on the rock, which can alter the wettability of the formation. For instance, in an oil reservoir, altering the rock from oil-wet to water-wet can help in dislodging trapped oil, a key mechanism in EOR.

Transport Phenomena:

The transport of this compound through subterranean formations is governed by convection, diffusion, and retardation due to adsorption.

Convection: The bulk movement of the compound would be carried by the flow of the injection fluid (e.g., water in EOR).

Diffusion: Molecular diffusion would cause the compound to spread from areas of high concentration to low concentration.

Retardation: The adsorption of the surfactant onto the rock matrix slows down its movement relative to the bulk fluid flow. The extent of this retardation is quantified by a retardation factor, which is dependent on the adsorption isotherm that describes the equilibrium between the surfactant in solution and on the rock surface.

Commonly used models to describe this adsorption behavior include the Langmuir and Freundlich isotherms. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical model that can describe adsorption on heterogeneous surfaces. Without experimental data, the specific isotherm that best describes the adsorption of this compound on different rock types cannot be determined.

The table below outlines the theoretical parameters influencing the adsorption and transport of this compound in subterranean formations.

| Parameter | Influence on Adsorption & Transport |

| Rock Mineralogy | The type of rock (sandstone, carbonate, shale) determines the surface charge and potential for electrostatic and chemical interactions. |

| Brine Salinity & pH | Affects the surface charge of the rock and the degree of protonation of the amine group, thereby influencing adsorption. |

| Flow Rate | Higher flow rates can reduce the contact time for adsorption to reach equilibrium, potentially leading to non-equilibrium transport. |

| Temperature | Can affect adsorption equilibrium and the viscosity of the fluid, thereby influencing both adsorption and convective transport. |

Note: The data in this table is theoretical and based on general principles of surfactant transport in porous media. Specific values for this compound are not available.

Other Potential Industrial Applications and Underlying Chemical Principles

The amphiphilic nature of this compound, possessing a long, nonpolar (hydrophobic) tail and a polar (hydrophilic) headgroup, suggests its utility in several other industrial applications.

Surfactant and Emulsifier:

As a surfactant, this compound can reduce the surface tension of liquids and the interfacial tension between two immiscible liquids, such as oil and water. This property is fundamental to its function as an emulsifier. By adsorbing at the oil-water interface, it can stabilize droplets of one liquid dispersed within the other, forming an emulsion.

The effectiveness of an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB). While the exact HLB of this compound is not published, its structure suggests it would be suitable for creating water-in-oil or oil-in-water emulsions depending on the specific formulation and conditions. Such properties are valuable in industries like paints, coatings, and agrochemicals.

Corrosion Inhibition:

Fatty amidoamines and their derivatives are known to be effective corrosion inhibitors, particularly for ferrous metals in acidic environments. The underlying chemical principle involves the adsorption of the inhibitor molecule onto the metal surface.

The proposed mechanism for this compound as a corrosion inhibitor would involve:

The nitrogen atoms in the molecule acting as adsorption centers, forming a coordinate bond with the vacant d-orbitals of iron atoms on the metal surface.

The long behenic alkyl chain forming a dense, hydrophobic barrier film. This film isolates the metal from the corrosive environment (e.g., acid, water, dissolved salts), thereby inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of corrosion.

The table below summarizes the theoretical industrial applications and the chemical principles at play.

| Application | Underlying Chemical Principle | Key Structural Feature |

| Industrial Surfactant | Reduction of surface and interfacial tension through adsorption at interfaces. | Amphiphilic nature (hydrophobic tail and hydrophilic head). |

| Emulsifier | Stabilization of immiscible liquid dispersions by forming a film at the droplet interface. | Adsorption at the oil-water interface. |

| Corrosion Inhibitor | Formation of a protective, adsorbed film on a metal surface, blocking corrosive agents. | Nitrogen atoms for adsorption and a long hydrophobic alkyl chain for barrier formation. |

Note: This table is based on the theoretical functions derived from the chemical structure of this compound. Performance data from specific industrial applications are not publicly available.

Emerging Research Directions and Interdisciplinary Prospects

Rational Design of Next-Generation Amidoamine Compounds with Tailored Properties

The rational design of new amidoamine compounds is a significant area of research, focusing on establishing a clear relationship between a molecule's chemical structure and its functional properties. nih.gov This approach allows for the creation of "tailor-made" molecules with specific characteristics for targeted applications. For poly(amidoamine)s, for instance, the precise sequence of monomers can be defined to control biological interactions, such as with DNA. researchgate.netnih.gov

A fundamental principle in this design process is balancing chemical reactivity and stability to optimize performance. nih.gov By systematically modifying the alkyl chain length, the amine substitution, and the amide linkage of compounds like Behenamidoethyl Diethylamine (B46881), researchers can fine-tune properties such as hydrophobicity, charge density, and thermal stability. Computational modeling, including AM1 and MNDO methods, can predict how single-atom substitutions within the molecule might affect its stability and subsequent biological or material activity. nih.gov

| Design Parameter | Property Influenced | Potential Application |

| Alkyl Chain Length | Hydrophobicity, solubility, melting point | Emulsifiers, lubricants, phase transfer agents |

| Amine Substitution | Basicity, charge density, reactivity | Catalysts, curing agents, gene delivery vectors |

| Amide Linkage | Stability, biodegradability, hydrogen bonding capacity | Biomaterials, controlled-release formulations |

| Introduction of Functional Groups | Polarity, specific binding interactions, cross-linking ability | Functional coatings, sensors, smart materials |

This table illustrates the correlation between structural modifications of amidoamine compounds and their resulting properties and potential applications.

Sustainable Synthesis and Green Chemistry Innovations for Behenamidoethyl Diethylamine Production

Modern chemical manufacturing is increasingly driven by the principles of green chemistry, which aim to reduce the environmental impact of production processes. formalifesciencemarketing.comwjarr.com The synthesis of this compound is an area ripe for such innovations, moving away from traditional methods that may generate significant waste and consume large amounts of energy. wjarr.cominnovations-report.comresearchgate.net

Key trends in the sustainable production of amines and related compounds include:

Energy-Efficient Production Methods : The adoption of techniques like flow chemistry allows for continuous reactions, which can enhance control and minimize energy consumption compared to traditional batch processing. formalifesciencemarketing.com

Advanced Catalysis : The development of highly efficient and selective catalysts can enable reactions to occur at lower temperatures and pressures, further reducing energy demands and greenhouse gas emissions. formalifesciencemarketing.comtncintlchem.com For example, gold-based catalysts have shown promise in the clean and quick production of amines with no waste byproducts. innovations-report.com

Use of Renewable Resources : A significant shift is underway from petroleum-based feedstocks to bio-based and renewable materials, such as plant-derived oils and amino acids. formalifesciencemarketing.comtncintlchem.com This not only reduces reliance on fossil fuels but also helps in creating a more circular economy. tncintlchem.com

Waste Minimization : A core tenet of green chemistry is designing processes with high atom economy, where a maximal amount of the starting materials is incorporated into the final product, thus minimizing hazardous waste. wjarr.comresearchgate.net

| Green Chemistry Principle | Application in Amidoamine Synthesis | Environmental & Economic Benefit |

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduces the need for costly waste treatment and disposal. wjarr.comresearchgate.net |

| Energy Efficiency | Utilizing advanced catalysts to lower reaction temperatures and pressures. | Decreases energy consumption and associated carbon footprint. formalifesciencemarketing.comwjarr.com |

| Renewable Feedstocks | Sourcing fatty acids and amines from biological sources. | Reduces dependence on non-renewable fossil fuels. formalifesciencemarketing.comtncintlchem.com |

| Safer Solvents & Reagents | Employing environmentally benign solvents and catalysts, such as organocatalysts like diethylamine in specific reactions. researchgate.net | Minimizes the use and generation of hazardous substances. formalifesciencemarketing.com |

This table outlines the application of green chemistry principles to the synthesis of amidoamines like this compound and the associated benefits.

Integration of this compound in Multifunctional Material Systems

The unique chemical structure of this compound, featuring both a long hydrophobic alkyl chain and a reactive tertiary amine group, makes it a valuable component for creating multifunctional materials. Research is ongoing to incorporate such amidoamines into complex material systems to impart specific functionalities.

Amine-terminated polymers, for example, can act as well-defined crosslinking agents in the synthesis of advanced networks like epoxy thermosets and covalent adaptable networks (CANs). rsc.org By carefully selecting the molecular weight and functionality of the amine crosslinker, it is possible to tailor the crosslinking density of the resulting material. This, in turn, allows for control over critical properties such as the swelling degree, glass transition temperature, and even reprocessability in the case of vitrimers. rsc.org

The integration of amidoamines can also be seen in the development of bio-based materials. For instance, in the production of bio-based polyurethanes, amine catalysts are essential for controlling the polymerization reaction between bio-polyols and isocyanates. tncintlchem.com The choice of amine catalyst influences the reaction efficiency and the final properties of the foam. tncintlchem.com The development of bio-based amine catalysts is an active area of research to further enhance the sustainability of these materials. tncintlchem.com

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Engineering

The full potential of this compound and related compounds can only be realized through a synergistic, cross-disciplinary approach that integrates expertise from organic chemistry, materials science, and chemical engineering. labmanager.comresearchgate.netopenaccessgovernment.org Such collaborations are essential for addressing complex scientific and technological challenges. openaccessgovernment.org

The roles of each discipline are interconnected:

Organic Chemistry : Focuses on the synthesis of novel amidoamine structures with precisely controlled functionalities. This includes developing new reaction pathways and optimizing existing ones for higher yield and purity. researchgate.net

Materials Science : Investigates the relationship between the chemical structure of the amidoamine and the physical and chemical properties of the resulting materials. This involves characterizing materials for their mechanical, thermal, and chemical properties. labmanager.comresearchgate.net

An example of this interdisciplinary approach can be seen in the development of new polymer systems. Organic chemists might synthesize a series of amidoamine-based crosslinkers. researchgate.net Materials scientists would then incorporate these into polymer matrices and test their properties, relating them back to the molecular structure. researchgate.net Finally, chemical engineers would develop a process to manufacture the most promising polymer at a larger scale. researchgate.net This collaborative cycle of design, synthesis, characterization, and implementation is crucial for innovation. researchgate.net

| Discipline | Key Contributions to Amidoamine Research |

| Organic Chemistry | - Design and synthesis of novel amidoamine structures.- Investigation of reaction mechanisms and kinetics.- Development of purification techniques. researchgate.net |

| Materials Science | - Characterization of material properties (e.g., mechanical, thermal).- Study of structure-property relationships.- Application in functional materials like polymers and coatings. labmanager.comresearchgate.net |

| Chemical Engineering | - Process design and optimization for large-scale production.- Reactor design and modeling.- Development of separation and purification processes. researchgate.net |

This table summarizes the distinct yet complementary roles of organic chemistry, materials science, and chemical engineering in the research and development of amidoamine compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.